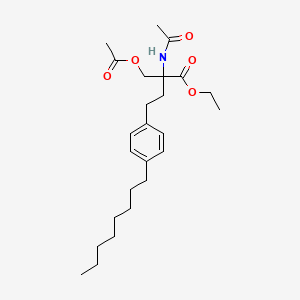
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating medication used primarily in the treatment of multiple sclerosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves multiple steps, starting from the basic structure of Fingolimod. The process includes the removal of hydroxymethyl groups and the addition of carboxyethyl and N,O-diacetyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod has been explored for various scientific research applications, including:
Chemistry: Studying its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes and potential as a tool for studying cell signaling pathways.
Medicine: Evaluating its potential therapeutic effects and safety profile in comparison to Fingolimod.
Industry: Exploring its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod involves modulation of sphingosine 1-phosphate receptors, similar to Fingolimod. This modulation affects lymphocyte migration and immune response, making it a potential candidate for immunomodulatory therapies. The molecular targets and pathways involved include the sphingosine 1-phosphate receptor signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: The parent compound, used in the treatment of multiple sclerosis.
FTY720: Another derivative of Fingolimod with similar immunomodulatory effects.
Siponimod: A related compound with selective sphingosine 1-phosphate receptor modulation.
Uniqueness
Deshydroxymethyl Carboxyethyl N,O-Diacetyl Fingolimod is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. These differences could potentially lead to distinct therapeutic applications and safety profiles .
Properties
Molecular Formula |
C25H39NO5 |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-(acetyloxymethyl)-4-(4-octylphenyl)butanoate |
InChI |
InChI=1S/C25H39NO5/c1-5-7-8-9-10-11-12-22-13-15-23(16-14-22)17-18-25(26-20(3)27,19-31-21(4)28)24(29)30-6-2/h13-16H,5-12,17-19H2,1-4H3,(H,26,27) |
InChI Key |
RASOPWGIIRKCOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(COC(=O)C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


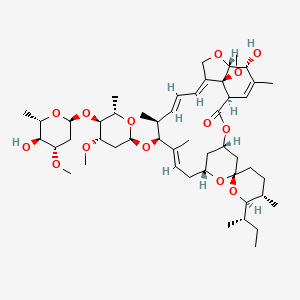
![D-[UL-13C6]Glucosamine Hydrochloride](/img/structure/B13837759.png)

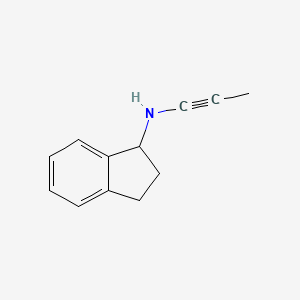
![Methyl-1H[1,2,3]triazolo[4,5-b]pyridin-6-amine](/img/structure/B13837780.png)

![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)

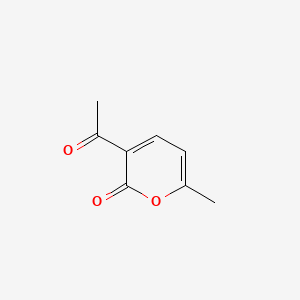
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)

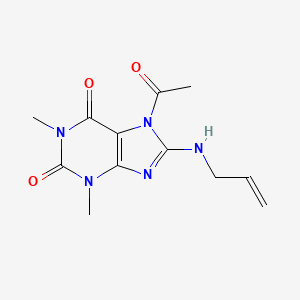
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
